An In-depth Technical Guide to 1-Ethylcyclopropene: Chemical Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-Ethylcyclopropene: Chemical Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylcyclopropene is a volatile, cyclic alkene of significant interest due to its structural similarity to 1-methylcyclopropene (B38975) (1-MCP), a potent inhibitor of the plant hormone ethylene (B1197577). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of 1-ethylcyclopropene, with a particular focus on its relevance to researchers in the fields of agriculture, chemical synthesis, and drug development. This document summarizes key data, outlines a plausible experimental protocol for its synthesis, and explores its likely mechanism of action based on current scientific understanding of related compounds.
Chemical Structure and Identification
1-Ethylcyclopropene is a three-membered carbocyclic compound containing a double bond and an ethyl substituent. Its strained ring structure is a key determinant of its reactivity.
Molecular Formula: C₅H₈[1]
SMILES: CCC1=CC1[1]
InChI: InChI=1S/C5H8/c1-2-5-3-4-5/h3H,2,4H2,1H3[1]
CAS Number: 34189-00-9[1]
Physicochemical Properties
Table 1: Physicochemical Properties of 1-Ethylcyclopropene (Computed) and Ethylcyclopropane (B72622) (Experimental)
| Property | 1-Ethylcyclopropene (Computed) | Ethylcyclopropane (Experimental) |
| Molecular Weight | 68.12 g/mol [1] | 70.13 g/mol [2] |
| Boiling Point | Not available | 35.9 °C[2] |
| Melting Point | Not available | -149.2 °C |
| Density | Not available | 0.677 g/mL |
| XLogP3-AA | 1.4[1] | 2.4[2] |
| Hydrogen Bond Donor Count | 0[1] | 0[2] |
| Hydrogen Bond Acceptor Count | 0[1] | 0[2] |
| Rotatable Bond Count | 1[1] | 1[2] |
| Topological Polar Surface Area | 0 Ų[1] | 0 Ų[2] |
Spectroscopic Data
Detailed experimental spectra for 1-ethylcyclopropene are available in spectral databases. The following tables summarize the expected key spectroscopic features.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethylcyclopropene
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Protons |
| ¹H NMR | ~6.8-7.2 | s | 1H (vinylic) |
| ~2.0-2.4 | q | 2H (methylene) | |
| ~1.0-1.3 | t | 3H (methyl) | |
| ~0.8-1.2 | m | 2H (cyclopropyl) | |
| ¹³C NMR | ~125-135 | C | C= |
| ~115-125 | C | C= | |
| ~20-30 | CH₂ | -CH₂- | |
| ~10-20 | CH₃ | -CH₃ | |
| ~5-15 | CH₂ | cyclopropyl (B3062369) |
Table 3: Key Infrared (IR) Absorption Bands for 1-Ethylcyclopropene
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | =C-H stretch |
| ~2975-2850 | C-H stretch (alkyl) |
| ~1640 | C=C stretch |
| ~1460 | CH₂ bend |
| ~1380 | CH₃ bend |
Table 4: Expected Mass Spectrometry Fragmentation for 1-Ethylcyclopropene
| m/z | Possible Fragment |
| 68 | [M]⁺ (Molecular Ion) |
| 53 | [M - CH₃]⁺ |
| 41 | [C₃H₅]⁺ (Cyclopropenyl or Allyl Cation) |
| 39 | [C₃H₃]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
Synthesis of 1-Ethylcyclopropene
A plausible and common method for the synthesis of 1-ethylcyclopropene is through the dehydrohalogenation of a corresponding 1-halo-2-ethylcyclopropane. The following is a generalized experimental protocol that can be adapted for this specific synthesis.
Reaction:
1-Bromo-2-ethylcyclopropane + Base → 1-Ethylcyclopropene + HBr
Materials:
-
1-Bromo-2-ethylcyclopropane (precursor)
-
Potassium tert-butoxide (t-BuOK) or other strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add a solution of 1-bromo-2-ethylcyclopropane in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in anhydrous THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
The volatile 1-ethylcyclopropene can be isolated by careful distillation. Due to its volatility, it is advisable to collect the product in a cooled trap.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of 1-ethylcyclopropene.
Biological Activity and Signaling Pathway
Mechanism of Action as an Ethylene Inhibitor
While direct studies on 1-ethylcyclopropene are limited, its structural similarity to 1-methylcyclopropene (1-MCP) strongly suggests a similar mechanism of action as an ethylene antagonist.[3][4][5] Ethylene exerts its physiological effects in plants by binding to copper-containing receptors located in the endoplasmic reticulum.[5] 1-MCP, and likely 1-ethylcyclopropene, has a higher affinity for these receptors than ethylene and binds irreversibly, thus blocking the ethylene signaling pathway.[5] This inhibition prevents the downstream effects of ethylene, such as fruit ripening, senescence, and abscission.[6][7][8]
The Ethylene Signaling Pathway and its Inhibition
The ethylene signaling pathway is a negative regulatory cascade. In the absence of ethylene, the receptors activate a protein kinase, CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1), which in turn represses the downstream signaling components. When ethylene binds to the receptors, this repression is lifted, leading to the activation of transcription factors that regulate ethylene-responsive genes. By blocking the ethylene receptors, 1-ethylcyclopropene is expected to maintain the pathway in its "off" state, even in the presence of ethylene.
Diagram of the Ethylene Signaling Pathway Inhibition:
Caption: Proposed inhibition of the ethylene signaling pathway by 1-ethylcyclopropene.
Potential Applications in Research and Drug Development
The ability of cyclopropene (B1174273) derivatives to act as ethylene inhibitors has significant implications for agriculture in post-harvest management to extend the shelf-life of fruits, vegetables, and flowers. While 1-MCP is commercially used for this purpose, 1-ethylcyclopropene could offer different properties, such as altered volatility or binding affinity, that may be advantageous for specific applications.
In the context of drug development, the strained cyclopropene ring is a unique pharmacophore. The introduction of a cyclopropyl or cyclopropenyl group into a drug candidate can influence its metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. The biological activity of cyclopropane (B1198618) and cyclopropene-containing natural products and synthetic compounds is vast, including antimicrobial, antiviral, and anticancer properties. While specific applications of 1-ethylcyclopropene in medicine are yet to be explored, its potential as a building block for more complex bioactive molecules warrants further investigation.
Conclusion
1-Ethylcyclopropene is a molecule with significant potential, primarily stemming from its likely role as an ethylene inhibitor. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers by summarizing its known chemical properties, proposing a viable synthetic route, and detailing its probable mechanism of biological action. Further research into the specific biological effects and potential applications of 1-ethylcyclopropene is encouraged to fully unlock its scientific and commercial value.
References
- 1. 1-Ethylcycloprop-1-ene | C5H8 | CID 18548211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylcyclopropane | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DISCOVERY AND COMMERCIALIZATION OF 1-METHYLCYCLOPROPENE AS AN ETHYLENE INHIBITOR | International Society for Horticultural Science [ishs.org]
- 4. avocadosource.com [avocadosource.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the ethylene response by 1-MCP in tomato suggests that polyamines are not involved in delaying ripening, but may moderate the rate of ripening or over-ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
